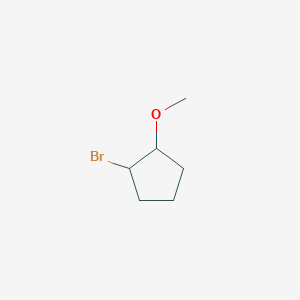![molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3](/img/structure/B1268358.png)
4-[(4-Methylbenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including compounds similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, involves oxygenation reactions and regioselective protection methods. For instance, regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes has been achieved with various protecting groups, yielding significant insights into the synthetic accessibility of such compounds (Plourde & Spaetzel, 2002). Moreover, polyoxometalate-mediated electron transfer-oxygen transfer reactions have been utilized for the efficient synthesis of benzaldehyde derivatives from methylarenes, demonstrating a sustainable approach with high atom economy (Sarma, Efremenko, & Neumann, 2015).
Molecular Structure Analysis
The molecular structures of benzaldehyde derivatives, including those similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, have been confirmed using various spectroscopic techniques such as NMR, UV–VIS, and IR, alongside computational methods like density functional theory (DFT) (Baul et al., 2009). These analyses provide detailed insights into the molecular geometry, electronic structure, and potential functional properties of these compounds.
Chemical Reactions and Properties
4-[(4-Methylbenzyl)oxy]benzaldehyde and similar compounds participate in various chemical reactions, including photocatalytic oxidation processes. Selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes has been observed under specific conditions, highlighting the reactivity of these compounds towards oxygenation and their potential utility in synthetic organic chemistry (Higashimoto et al., 2009).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, including solubility, melting points, and crystal structures, have been explored through various analytical techniques. X-ray crystallography, in particular, has been instrumental in elucidating the solid-state structures of these compounds, providing valuable information on their molecular packing, hydrogen bonding interactions, and overall stability (Hayvalı et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of 4-[(4-Methylbenzyl)oxy]benzaldehyde and related compounds focus on their reactivity, stability, and interaction with various reagents. Studies have shown that these compounds can undergo oxidation, reduction, and various substitution reactions, reflecting their versatility and potential applicability in different chemical contexts (Quiroz-Florentino et al., 2011).
Wissenschaftliche Forschungsanwendungen
Field
Application
The compound “4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of ethyl 4-[(4-methylbenzyl)-oxy]benzoate, a derivatized alkylbenzoate with an ether group . This compound is of interest due to its interesting physical properties and applications in industry .
Method of Application
The compound is synthesized and its crystal structure is analyzed. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Results
In the crystal packing, the molecules are connected by weak C—H interactions . The ester bond has a prominent position in cell biology and medicinal chemistry .
Synthesis of Hydrazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and the corresponding N0-[(thiophen-2-yl)methylidene] derivative . These compounds are of interest due to their pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its crystal structure is analyzed. The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Results
The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) . Hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] .
Synthesis of N-Phenylthiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-Phenylthiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
66742-58-3 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














